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molecular formula C8H12N2S B8728345 2-[[(pyridin-3-yl)methyl]thio]ethanamine CAS No. 55272-88-3

2-[[(pyridin-3-yl)methyl]thio]ethanamine

Cat. No. B8728345
M. Wt: 168.26 g/mol
InChI Key: NAIGAQQUVFYXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551460

Procedure details

16.8 g of sodium hydroxide was dissolved in 350 ml of ethanol and 17.2 g of 3-chloromethylpyridine hydrochloride and 23.7 g of 2-mercaptoethanamine hydrochloride were added with ice bath cooling. The reaction mixture was allowed to warm to room temperature over 2 hours, was concentrated, diluted with water, and extracted with 3×100 ml of dichloromethane. The combined organic layers were washed with saturated brine, dried over potassium carbonate and concentrated. The residue was distilled to give 12.30 g (70%) of 2-[[(3-pyridyl)methyl]thio]ethanamine, bp 115°-125° C./0.1 mm.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.Cl[CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.Cl.[SH:13][CH2:14][CH2:15][NH2:16]>C(O)C>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH2:5][S:13][CH2:14][CH2:15][NH2:16])[CH:7]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
17.2 g
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1
Name
Quantity
23.7 g
Type
reactant
Smiles
Cl.SCCN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 ml of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CSCCN
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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